Hepcidin - 1356390-47-0

Hepcidin

Catalog Number: EVT-3551856
CAS Number: 1356390-47-0
Molecular Formula: C113H170N34O31S9
Molecular Weight: 2789.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hepcidin is a key regulatory hormone primarily synthesized in the liver [, ]. It plays a crucial role in iron homeostasis by regulating the absorption of dietary iron and its distribution in the body [, ]. Hepcidin is initially synthesized as a precursor pre-prohepcidin, which undergoes enzymatic cleavages to produce the mature bioactive 25-amino acid peptide [].

Future Directions
  • Hepcidin Agonists and Antagonists: Developing hepcidin agonists for treating iron overload disorders and antagonists for conditions like anemia of inflammation holds significant therapeutic potential [].
  • Clarifying the Molecular Mechanisms: Further research is needed to fully elucidate the molecular mechanisms underlying hepcidin's interaction with ferroportin, its regulation by various factors, and its potential iron-binding properties [, , ].
  • Hepcidin as a Biomarker: Exploring the use of hepcidin as a biomarker for various diseases beyond iron disorders, including inflammatory conditions, chronic kidney disease, and cancer, could be promising [, , , ].
Source and Classification

Hepcidin is encoded by the HAMP gene located on chromosome 19q13.1. The gene initially produces an 84-amino acid precursor known as preprohepcidin, which undergoes several enzymatic cleavages to yield the active form, hepcidin-25 . This peptide belongs to a class of antimicrobial peptides and is classified as a hormone due to its regulatory functions in iron metabolism.

Synthesis Analysis

Methods of Synthesis

Hepcidin is synthesized primarily in hepatocytes from an 84-amino acid precursor. The synthesis process involves:

  1. Transcription: The HAMP gene is transcribed into mRNA in response to iron levels and inflammatory signals.
  2. Translation: The mRNA is translated into preprohepcidin, which contains a signal peptide for endoplasmic reticulum targeting.
  3. Cleavage: Preprohepcidin undergoes cleavage to form prohepcidin, followed by further enzymatic cleavage to produce bioactive hepcidin-25 .

Technical Details

The synthesis of hepcidin can be influenced by various factors:

  • Iron Levels: Increased intracellular iron stimulates hepcidin production via the bone morphogenetic protein signaling pathway.
  • Inflammation: Cytokines such as interleukin-6 can enhance hepcidin expression during inflammatory responses.
  • Erythropoiesis: Conditions of increased erythropoiesis typically reduce hepcidin levels to facilitate iron availability for hemoglobin synthesis .
Molecular Structure Analysis

Structure of Hepcidin

Hepcidin-25 has a unique molecular structure characterized by:

  • Disulfide Bridges: The peptide contains four disulfide bonds that stabilize its structure, forming a hairpin shape with a distorted β-sheet configuration.
  • Amino Acid Composition: Composed of 25 amino acids with a high proportion of cysteine residues, which are critical for its structural integrity .

Data on Molecular Structure

Recent studies using nuclear magnetic resonance spectroscopy have provided insights into the three-dimensional structure of hepcidin, revealing conformational polymorphism that may influence its interaction with ferroportin .

Chemical Reactions Analysis

Reactions Involving Hepcidin

Hepcidin participates in several key biochemical reactions:

  1. Binding to Ferroportin: Hepcidin binds specifically to ferroportin on the surface of cells, leading to its internalization.
  2. Ubiquitination and Degradation: The hepcidin-ferroportin complex undergoes ubiquitination, resulting in lysosomal degradation of both proteins .

Technical Details

The interaction between hepcidin and ferroportin is critical for regulating systemic iron levels. The N-terminal segment of hepcidin is essential for this binding process and has been targeted for developing therapeutic agents that mimic or inhibit hepcidin action .

Mechanism of Action

Process of Action

Hepcidin regulates iron homeostasis through several mechanisms:

  1. Inhibition of Iron Export: By binding to ferroportin, hepcidin prevents iron from being released into circulation from enterocytes and macrophages.
  2. Feedback Regulation: Hepcidin expression is regulated by circulating iron levels; high levels stimulate production while low levels suppress it .

Data Supporting Mechanism

Research indicates that disturbances in hepcidin regulation can lead to disorders such as hereditary hemochromatosis (iron overload) or anemia of chronic disease (iron restriction) due to ineffective erythropoiesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 2.7 kDa for the active form (hepcidin-25).
  • Solubility: Soluble in aqueous solutions due to its peptide nature.

Chemical Properties

  • Stability: Hepcidin is relatively stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: It exhibits specific interactions with metal ions, particularly iron, which are essential for its biological function .
Applications

Scientific Uses

Hepcidin has significant applications in various fields:

  1. Clinical Diagnostics: Measurement of hepcidin levels aids in diagnosing conditions like iron deficiency anemia and anemia of inflammation.
  2. Therapeutic Targets: Hepcidin modulators are being explored as potential treatments for diseases related to iron dysregulation, including thalassemia and hereditary hemochromatosis.
  3. Research Tool: Hepcidin assays are utilized in research settings to study iron metabolism and related pathologies .
Introduction to Hepcidin in Systemic Iron Homeostasis

Hepcidin as the Central Iron-Regulatory Hormone

Hepcidin maintains plasma iron concentrations within the narrow physiological range (10–30 µM) through precision targeting of ferroportin. Upon binding to ferroportin on the surface of enterocytes, macrophages, and hepatocytes, hepcidin induces receptor internalization via tyrosine phosphorylation, followed by ubiquitin-mediated lysosomal degradation. This process effectively blocks cellular iron efflux, restricting dietary iron absorption and inhibiting iron recycling from erythrophagocytosis [3] [5] [8].

Regulation of hepcidin expression occurs through three principal pathways:

  • Iron-sensing pathway: Hepatic detection of circulating iron-bound transferrin activates bone morphogenetic protein (BMP)/SMAD signaling. Holo-transferrin competes for TFR1 binding, releasing HFE to interact with TFR2 and BMP co-receptor hemojuvelin (HJV), ultimately triggering SMAD1/5/8 phosphorylation and nuclear translocation with SMAD4 to activate HAMP transcription [2] [5].
  • Inflammatory pathway: Proinflammatory cytokines (particularly IL-6) activate JAK2/STAT3 signaling, inducing rapid hepcidin upregulation independent of iron status. This mediates the hypoferremia of acute infection and contributes to anemia of chronic inflammation [1] [7].
  • Erythroid demand pathway: During erythropoietic expansion, erythroblasts secrete erythroferrone (ERFE), growth differentiation factor 15 (GDF15), and twisted gastrulation BMP signaling modulator 1 (TWSG1), which suppress hepcidin to mobilize iron stores for hemoglobin synthesis [1] [3].

Table 1: Regulatory Inputs Modulating Hepcidin Expression

StimulusSignaling PathwayKey EffectorsPhysiological Outcome
Iron loadingBMP/SMADHJV, HFE, TFR2, SMAD4↑ Hepcidin → ↓ Iron absorption
InflammationJAK/STATIL-6, STAT3, IL-1β↑ Hepcidin → Hypoferremia
Erythropoietic demandERFE/SMADErythroferrone, GDF15↓ Hepcidin → ↑ Iron mobilization
HypoxiaHIF-PHDHIF-1α/2α, PHD enzymes↓ Hepcidin → ↑ Iron absorption

Vitamin D paradoxically decreases hepcidin despite being an inflammatory mediator, while chronic alcohol consumption inhibits hepcidin through acetaldehyde-mediated suppression of C/EBPα transcription factor activity, contributing to alcoholic liver disease-associated iron overload [1] [7].

Evolutionary Conservation and Phylogenetic Significance

Hepcidin exhibits remarkable phylogenetic conservation across vertebrates, with structural and functional adaptations reflecting evolutionary pressures from both iron homeostasis and antimicrobial defense. The human HAMP gene (chromosome 19q13.12) encodes an 84-amino acid preprohepcidin precursor processed by furin convertase to the bioactive 25-residue peptide. Eight cysteine residues forming four disulfide bonds are universally conserved, maintaining the hairpin β-sheet structure critical for ferroportin interaction [7] [9].

Mammals generally possess a single iron-regulatory hepcidin gene (HAMP1), except mice which retain a second antimicrobial paralog (Hamp2). In contrast, teleost fish express two functionally distinct isoforms: HAMP1 (systemic iron regulation) and HAMP2 (local antimicrobial defense). Fish HAMP1 retains the mammalian ferroportin-binding domain, while HAMP2 shows sequence divergence optimized for microbial membrane disruption [9].

Table 2: Hepcidin Evolution Across Vertebrates

ClassHAMP CopiesKey FeaturesFunctional Divergence
Mammals1 (except mice: 2)8 conserved cysteines, Q/S/I-H/I-L/I cleavage siteIron regulation (all); Rudimentary antimicrobial activity
Birds1 (limited distribution)Reduced cysteine conservation (6–7 residues)Uncertain iron regulatory function
Reptiles1–2Crocodilian hepcidin with 8 cysteinesDual iron regulation/antimicrobial roles
Amphibians2 (X. tropicalis)HAMP1: 50% identity to human mature peptideHAMP1: Iron regulation; HAMP2: Antimicrobial
Teleost fish2–7Highly variable N-terminal domainHAMP1: Systemic iron regulation; HAMP2-7: Antimicrobial

The hepcidin-binding domain (HBD) on ferroportin demonstrates extraordinary evolutionary conservation. Mammalian hepcidin binding to the extracellular loop (amino acids 324–343) exhibits unusual temperature sensitivity, dissociating below 15°C due to structural transitions in the peptide. Conversely, poikilothermic vertebrates (fish, frogs) produce temperature-insensitive hepcidins, maintaining binding affinity across environmental temperatures—an adaptation to variable thermal habitats [6] [9].

A striking case of molecular misidentification occurred in Canidae. Early cDNA sequencing suggested a canine hepcidin with Leu²¹ and Lys²⁴, but mass spectrometry revealed the authentic peptide contains Phe²¹ and Arg²⁴, identical to wild canids and consistent with the Canidae genomic assembly. This correction underscores the necessity of peptidogenomic validation (mass spectrometry + genome analysis) for accurate peptide characterization [10].

Historical Milestones in Hepcidin Discovery and Characterization

The hepcidin narrative exemplifies scientific serendipity, beginning with its simultaneous identification as an antimicrobial peptide and subsequent recognition as the long-sought iron hormone:

  • 1998–2001: Dual Discovery EraKrause et al. isolated "LEAP-1" (Liver-Expressed Antimicrobial Peptide) from human plasma ultrafiltrate, while Park et al. identified "hepcidin" in human urine. Initial functional studies focused on its bactericidal properties against E. coli, Staphylococcus aureus, and Candida albicans [1] [7].

  • 2000–2001: Iron Connection EmergesPigeon et al. observed Hamp mRNA upregulation in chronically iron-loaded mice, while Nicolas et al. demonstrated that Hamp1-knockout mice developed severe iron overload. These parallel discoveries established hepcidin as the negative regulator of iron absorption [1] [3].

  • 2004: Mechanistic BreakthroughNemeth et al. identified ferroportin as hepcidin's receptor, demonstrating that hepcidin binding induces ferroportin internalization and lysosomal degradation. This discovery unified the molecular basis of iron feedback inhibition across enterocytes, macrophages, and hepatocytes [4] [8].

  • 2005–2006: Disease Links SolidifiedHAMP mutations were linked to juvenile hemochromatosis (type 2B), while hepcidin overexpression was implicated in anemia of inflammation. Clinical observations revealed that hepatic adenomas producing hepcidin caused refractory iron-deficiency anemia, cured by tumor resection—providing direct evidence of hepcidin's physiological dominance in humans [1] [7].

  • 2010s: Therapeutic TranslationStructural characterization of the hepcidin-ferroportin complex enabled rational drug design. Minihepcidins (N-terminal truncated analogs) and anti-ferroportin antibodies emerged as treatments for iron overload disorders, while hepcidin antagonists (e.g., monoclonal antibodies, anticalins) entered trials for iron-restricted anemias [8].

Table 3: Key Historical Milestones in Hepcidin Research

YearMilestoneSignificanceKey Researchers/Teams
1998–2001Discovery in human plasma/urineInitial identification as an antimicrobial peptideKrause, Park, Ganz
2000–2001Link to iron metabolism demonstratedRecognition as central iron-regulatory hormonePigeon, Nicolas, Andrews
2004Ferroportin identified as receptorUnified mechanism for systemic iron regulation establishedNemeth, Ganz, Kaplan
2005–2006HAMP mutations cause juvenile hemochromatosisGenetic proof of human iron regulation pathwayRoetto, Camaschella
2008Hepcidin-binding domain on ferroportin mappedEnabled rational drug design targeting iron transportDe Domenico, Kaplan
2012–2015Minihepcidins developedTherapeutic proof-of-concept for iron overload disordersRivella, Preza

The hepcidin-ferroportin axis now represents a diagnostic and therapeutic frontier. Hepcidin assays (mass spectrometry, ELISA) differentiate iron deficiency anemia (low hepcidin) from anemia of inflammation (high hepcidin), guiding targeted therapies. Pharmacologic hepcidin agonists (for iron overload) and antagonists (for anemia of inflammation) are in advanced clinical development, promising precision management of iron disorders [7] [8].

Properties

CAS Number

1356390-47-0

Product Name

Hepcidin

IUPAC Name

(3S)-3-amino-4-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(1R,6R,12R,17R,20S,23S,26R,31R,34R,39R,42S,45S,48S,51S,59S)-51-(4-aminobutyl)-31-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]-20-benzyl-23-[(2S)-butan-2-yl]-45-(3-carbamimidamidopropyl)-48-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-59-(2-methylsulfanylethyl)-7,10,19,22,25,33,40,43,46,49,52,54,57,60,63,64-hexadecaoxo-3,4,14,15,28,29,36,37-octathia-8,11,18,21,24,32,41,44,47,50,53,55,58,61,62,65-hexadecazatetracyclo[32.19.8.26,17.212,39]pentahexacontan-26-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C113H170N34O31S9

Molecular Weight

2789.4 g/mol

InChI

InChI=1S/C113H170N34O31S9/c1-8-56(3)86-108(173)132-69(36-60-22-12-10-13-23-60)97(162)139-80-52-183-182-48-76-101(166)140-78-50-185-186-51-79(138-95(160)68(30-35-179-7)126-83(151)43-122-91(156)74(46-180-181-47-75(137-104(80)169)92(157)123-44-84(152)127-76)136-94(159)65(26-16-18-31-114)129-100(165)73(45-148)135-93(158)67(28-20-33-121-113(117)118)128-98(163)70(131-103(78)168)38-62-41-119-54-124-62)105(170)141-77(102(167)130-66(27-17-19-32-115)96(161)146-89(59(6)150)112(177)178)49-184-187-53-81(106(171)143-86)142-109(174)87(57(4)9-2)144-107(172)82-29-21-34-147(82)111(176)72(37-61-24-14-11-15-25-61)134-99(164)71(39-63-42-120-55-125-63)133-110(175)88(58(5)149)145-90(155)64(116)40-85(153)154/h10-15,22-25,41-42,54-59,64-82,86-89,148-150H,8-9,16-21,26-40,43-53,114-116H2,1-7H3,(H,119,124)(H,120,125)(H,122,156)(H,123,157)(H,126,151)(H,127,152)(H,128,163)(H,129,165)(H,130,167)(H,131,168)(H,132,173)(H,133,175)(H,134,164)(H,135,158)(H,136,159)(H,137,169)(H,138,160)(H,139,162)(H,140,166)(H,141,170)(H,142,174)(H,143,171)(H,144,172)(H,145,155)(H,146,161)(H,153,154)(H,177,178)(H4,117,118,121)/t56-,57-,58+,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-,89-/m0/s1

InChI Key

XJOTXKZIRSHZQV-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC4CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CNC=N7)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)N3)NC2=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC4CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CNC=N7)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)N3)NC2=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9

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